molecular formula C14H15NO B1313915 2-(2,5-Dimethylphenoxy)aniline CAS No. 3169-80-0

2-(2,5-Dimethylphenoxy)aniline

Cat. No.: B1313915
CAS No.: 3169-80-0
M. Wt: 213.27 g/mol
InChI Key: LCIKPEMBANVXCU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-7-8-11(2)14(9-10)16-13-6-4-3-5-12(13)15/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIKPEMBANVXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-(2,5-Dimethylphenoxy)aniline undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,5-Dimethylphenoxy)aniline has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. For example, in antimicrobial studies, it has been shown to interact with bacterial cell division proteins, inhibiting their function and leading to bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Comparative Analysis

Positional Isomers: 2-(2,6-Dimethylphenoxy)aniline

  • CAS No.: 38629-93-5
  • Molecular Formula: C₁₄H₁₅NO (same as target compound)
  • Key Difference: Methyl groups at positions 2 and 6 on the phenoxy ring .
  • Impact :
    • Steric hindrance alters reactivity in electrophilic substitution.
    • Lower symmetry may affect crystallinity and solubility compared to the 2,5-isomer.

Halogenated Analogs: 2-(2,5-Dichlorophenoxymethyl)aniline

  • Molecular Formula: C₁₃H₁₁Cl₂NO
  • Molecular Weight : 268.14 g/mol
  • Key Difference : Chlorine substituents at positions 2 and 5, with a methylene bridge.
  • Impact: Increased electronegativity enhances resistance to oxidation. Potential use in halogen-containing agrochemicals or dyes .

Methoxy-Substituted Derivatives

2,5-Dimethoxy-N-[(3-nitrophenyl)methyl]aniline
  • Molecular Formula : C₁₅H₁₆N₂O₄
  • Molecular Weight : 288.30 g/mol
  • Key Features : Methoxy groups (electron-donating) and a nitrobenzyl group (electron-withdrawing).
2,5-Dimethoxy-N-[1-(4-methylphenyl)ethyl]aniline
  • Molecular Formula: C₁₇H₂₁NO₂
  • Molecular Weight : 271.35 g/mol
  • Key Features : Extended alkyl chain improves lipid solubility, relevant for drug delivery systems .

Trifluoromethyl Derivatives

  • Example: 2-(2,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline
  • CAS No.: 937596-50-4
  • Key Difference : Trifluoromethyl (-CF₃) group on the aniline ring.
  • Impact :
    • Increased electronegativity improves thermal stability.
    • Fluorine atoms enhance bioavailability in medicinal chemistry .

Physicochemical Property Comparison

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Substituents Applications
This compound 213.28 309 2,5-dimethylphenoxy Pharmaceuticals, agrochemicals
2-(2,6-Dimethylphenoxy)aniline 213.28 Not reported 2,6-dimethylphenoxy Research intermediate
2-(2,5-Dichlorophenoxymethyl)aniline 268.14 Not reported 2,5-dichloro, methylene bridge Halogenated chemical synthesis
2,5-Dimethoxy-N-[1-(4-methylphenyl)ethyl]aniline 271.35 Not reported Methoxy, 4-methylphenethyl Drug delivery systems

Biological Activity

2-(2,5-Dimethylphenoxy)aniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a dimethylphenoxy group attached to an aniline backbone, which may influence its interaction with biological systems.

  • Molecular Formula : C13H15NO
  • Molecular Weight : 201.27 g/mol
  • Structural Characteristics : The compound features a phenoxy group with two methyl substituents at the 2 and 5 positions, enhancing its lipophilicity and potentially affecting its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

1. Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways.

  • Case Study : In vitro studies demonstrated that treatment with this compound resulted in significant cell death in breast cancer (MCF-7) and leukemia (HL-60) cell lines, with IC50 values indicating effective concentrations for therapeutic use.

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

  • Research Findings : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability, supporting its use as a lead compound for developing new antibiotics.

The biological activity of this compound is believed to stem from its ability to interact with specific proteins and enzymes involved in crucial cellular processes:

  • Protein Interaction : The compound may bind to proteins involved in apoptosis regulation, influencing their activity and leading to programmed cell death.
  • Enzyme Inhibition : It potentially inhibits key enzymes that are critical for cancer cell survival and proliferation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3-Chloro-4-(2,5-dimethylphenoxy)anilineC13H14ClNContains a chloro groupExhibits antiplasmodial activity
4-Chloro-2,5-dimethoxyanilineC13H14ClNContains methoxy groupsAnticancer properties
2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)anilineC14H13ClF3NEnhanced lipophilicityPotentially more potent than others

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